molecular formula C23H18N2O2S B2569006 (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 380457-15-8

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No. B2569006
CAS RN: 380457-15-8
M. Wt: 386.47
InChI Key: OAANGLUEPJCFPT-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcones . Chalcones are known for their diverse biological efficiency, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound is then used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .


Molecular Structure Analysis

The molecular structure of chalcones, including this compound, is formed of two aromatic rings joined by a three-carbon, α, β -unsaturated carbonyl system (1, 3-diphenylprop-2-en-1-one) .


Chemical Reactions Analysis

This compound reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This derivative is used as a key intermediate for a facile synthesis of the targets .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of related compounds have been demonstrated, where cyclocondensation reactions involving thiosemicarbazide formed corresponding dihydropyrazoles, which further react to produce heterocyclic compounds with potential biological applications (Mahesha et al., 2021). Another study focused on the molecular docking and quantum chemical calculations of similar compounds, providing insights into their molecular parameters and potential biological effects based on molecular docking results (Viji et al., 2020).

Molecular Interactions and Properties

  • Research on thioureas and thioamides with aroylphenylacetylenes reveals the formation of mixtures of compounds through reactions in methanol, leading to pyrazoles upon further reaction with hydrazine or phenylhydrazine (Basyouni & Omar, 1974). These findings indicate the versatility of such compounds in synthesizing heterocyclic structures with potential activity.

Biological Activity and Applications

  • A study on the synthesis and characterization of hydroxy pyrazolines derived from the Claisen–Schmidt condensation of acetyl thiophene with benzaldehyde suggests these compounds' potential for biological applications, characterized by spectroscopic techniques (Parveen, Iqbal, & Azam, 2008). Furthermore, analysis of spectroscopic data, quantum chemical calculations, and molecular docking of similar compounds reveal antimicrobial activity, providing a basis for further investigation into their biological functions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Chemical Modifications and Derivatives

  • The development of derivatives with specific structural modifications has been explored to assess their potential for enhanced biological activity. For instance, the design and synthesis of thiazolidin-4-one derivatives based on pyrazoline structures showed properties relevant for anticancer and HIV research, highlighting the significance of chemical modifications in discovering new therapeutic agents (Patel et al., 2013).

Future Directions

The major incentive behind the preparation of these compounds is the immense biological activities associated with these heterocyclic derivatives . Future research could focus on exploring these activities further and developing new derivatives with enhanced biological activities.

properties

IUPAC Name

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAANGLUEPJCFPT-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.